Enzyme Specificity: Tripeptide vs. Dipeptide Hydrolysis by a Bacterial Peptidase
A purified peptidase from Streptomyces griseus ATCC 3463 demonstrates a clear substrate size preference, hydrolyzing the target tripeptide DL-leucylglycylglycine much more rapidly than the related dipeptide DL-leucylglycine or the amino acid amide L-leucine amide [1]. This behavior contrasts with that of the benchmark kidney leucine aminopeptidase.
| Evidence Dimension | Hydrolysis rate (qualitative) |
|---|---|
| Target Compound Data | Hydrolyzes 'rapidly' |
| Comparator Or Baseline | DL-leucylglycine and L-leucine amide: Hydrolyzes 'slowly' |
| Quantified Difference | Not specified; reported as a qualitative, but stark, difference in reaction velocity. |
| Conditions | In vitro assay with purified peptidase from Streptomyces griseus ATCC 3463 culture filtrate. |
Why This Matters
This substrate specificity is essential for discriminating between tripeptidases and dipeptidases, ensuring that assays correctly attribute activity to the target enzyme class.
- [1] Studies on Proteolytic Enzymes of Streptomyces griseus. (2014). Bioscience, Biotechnology, and Biochemistry, 26(11), 723-739. View Source
